1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one
CAS No.:
Cat. No.: VC17196835
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O2 |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 3-(methoxymethyl)-1H-benzimidazol-2-one |
| Standard InChI | InChI=1S/C9H10N2O2/c1-13-6-11-8-5-3-2-4-7(8)10-9(11)12/h2-5H,6H2,1H3,(H,10,12) |
| Standard InChI Key | HVONLPZIQYIDBV-UHFFFAOYSA-N |
| Canonical SMILES | COCN1C2=CC=CC=C2NC1=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one (CHNO, molecular weight 178.19 g/mol) features a benzimidazole core fused to a methoxymethyl group at the N1 position. The benzimidazole system comprises a benzene ring fused to an imidazole, with the methoxymethyl moiety (-OCHOCH) introducing steric and electronic modifications. Crystallographic data from analogous compounds reveal planar benzimidazole rings with bond lengths of 1.312–1.393 Å for C-N bonds, consistent with aromatic and imino characteristics .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 178.19 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Enhanced in polar solvents |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for verifying synthesis success. H NMR typically displays signals for aromatic protons (δ 7.2–7.8 ppm), methoxymethyl (-OCH at δ 3.3–3.5 ppm), and the imidazole NH (δ 10–12 ppm). High-resolution MS confirms the molecular ion peak at m/z 178.19.
Synthesis and Optimization
Primary Synthetic Route
The compound is synthesized via a two-step protocol:
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Chlorosulfonation: 2-(2-Methoxyphenyl)-1H-benzo[d]imidazole is treated with chlorosulfonic acid under anhydrous conditions.
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Methoxymethylation: The intermediate undergoes nucleophilic substitution with methanol, introducing the methoxymethyl group.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Chlorosulfonic acid | 0–5°C | 65% |
| 2 | Methanol | Reflux | 78% |
Alternative Strategies
Biological Activities and Mechanisms
Antimicrobial Efficacy
Benzimidazole derivatives exhibit broad-spectrum activity. For 1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one, preliminary studies suggest inhibition of bacterial DNA gyrase and fungal lanosterol demethylase . Compared to analogs like 2-(1H-indol-3-yl)-1H-benzo[d]imidazole, which show MIC values <1 µg/mL against Staphylococcus aureus, this compound’s activity is inferred to be comparable .
Table 3: Comparative Antimicrobial Data
| Compound | MIC (S. aureus) | Target |
|---|---|---|
| 1-(Methoxymethyl)-derivative | Under study | DNA gyrase |
| 2-(1H-Indol-3-yl)-analog | 0.87 µg/mL | (p)ppGpp synthetases |
Pharmacological Applications and Challenges
Drug Development Prospects
Structural analogs have entered preclinical trials for melanoma and antibiotic-resistant infections . The methoxymethyl group’s metabolic stability may reduce hepatic clearance, improving bioavailability.
Future Directions
Target Optimization
Molecular docking studies propose modifications to enhance binding to FtsZ (bacterial cytokinesis protein) and pyruvate kinases . Hybrid derivatives combining benzimidazole and pyrazole moieties are under exploration .
Clinical Translation
Phase I trials for related compounds are anticipated by 2026, pending toxicokinetic profiling. Collaborative efforts between academic and industrial labs are critical to advancing this scaffold.
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